![molecular formula C6H5NO3S B2427161 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid CAS No. 131490-25-0](/img/structure/B2427161.png)
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid
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Overview
Description
“1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid” is an organic compound . It has the chemical formula C6H5NO3S and a molecular weight of 171.18 . It appears as a powder .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=S)N(C(=C1)C(=O)O)O . The InChI representation is: InChI=1S/C6H5NO3S/c8-6(9)4-2-1-3-5(11)7(4)10/h1-3,10H,(H,8,9) .
Physical And Chemical Properties Analysis
This compound is a non-polymer . It has a formal charge of 0 . The compound is stored at a temperature of 4 °C .
Scientific Research Applications
Enantioselective Lipase-Catalyzed Kinetic Resolution
A study by Andzans et al. (2013) explores the enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, derivatives of biologically active 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters. This process achieved enantiomeric excesses of up to 70%, highlighting its potential in producing enantiomerically pure compounds (Andzans et al., 2013).
Alpha Hydroxylation of Carboxylic Acids
The alpha hydroxylation of carboxylic acids, including sulfur-containing derivatives, catalyzed by the alpha oxidase of peas (Pisum sativum), was studied by Adam et al. (1998). This research demonstrated a highly enantioselective process for producing optically pure 2-hydroxy acids, avoiding sulfoxidation in sulfur atom-containing derivatives (Adam et al., 1998).
Intramolecular 6-endo-dig-Cyclization
Remizov et al. (2019) explored the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This study contributes to understanding the cyclization processes in sulfur-containing heterocycles (Remizov et al., 2019).
Diversity-Oriented Synthesis
Baškovč et al. (2012) reported a diversity-oriented synthesis approach for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. This method involves transforming dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines, highlighting a versatile approach for creating a library of heterocyclic compounds (Baškovč et al., 2012).
Transformations of 2-[(Methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine
Nedolya et al. (2018) investigated the transformations of specific dihydropyridine derivatives under acid catalysis. This research contributes to the understanding of chemical reactions involving dihydropyridine and thiazole rings, relevant in heterocyclic chemistry (Nedolya et al., 2018).
Safety and Hazards
The safety information available indicates that this compound may pose certain hazards. The hazard statements include: H302-H312-H315-H319-H332-H335 . The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .
properties
IUPAC Name |
1-hydroxy-6-sulfanylidenepyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c8-6(9)4-2-1-3-5(11)7(4)10/h1-3,10H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYCWOPXGQKREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C(=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid |
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